molecular formula C15H13NO4 B5882119 (E)-2-benzamido-3-(5-methylfuran-2-yl)prop-2-enoic acid

(E)-2-benzamido-3-(5-methylfuran-2-yl)prop-2-enoic acid

Cat. No.: B5882119
M. Wt: 271.27 g/mol
InChI Key: RIYNMBDNMKQVDW-UKTHLTGXSA-N
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Description

(E)-2-benzamido-3-(5-methylfuran-2-yl)prop-2-enoic acid is an organic compound characterized by the presence of a benzamido group, a furan ring, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-benzamido-3-(5-methylfuran-2-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Formation of the Prop-2-enoic Acid Moiety: This step involves the reaction of an appropriate aldehyde with malonic acid in the presence of a base, followed by decarboxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

(E)-2-benzamido-3-(5-methylfuran-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.

    Substitution: The benzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

(E)-2-benzamido-3-(5-methylfuran-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-benzamido-3-(5-methylfuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzamido group may interact with enzymes or receptors, while the furan ring and prop-2-enoic acid moiety may contribute to its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-benzamido-3-(5-methylfuran-2-yl)prop-2-enoic acid is unique due to its combination of a benzamido group, a furan ring, and a prop-2-enoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-benzamido-3-(5-methylfuran-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-7-8-12(20-10)9-13(15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYNMBDNMKQVDW-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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